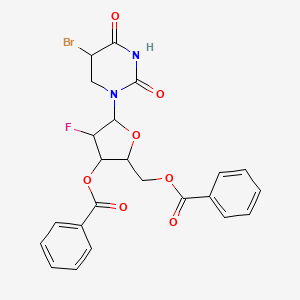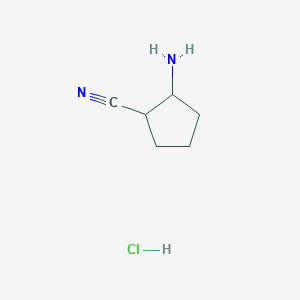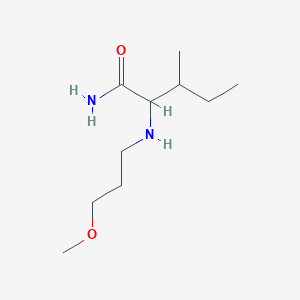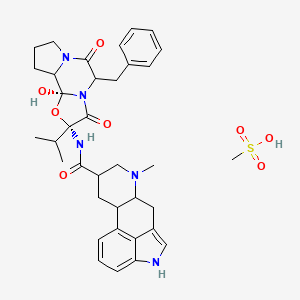![molecular formula C14H20ClN3O2 B14787049 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is a chemical compound known for its chemiluminescent properties. It is often used as a probe in various biochemical and medical research applications due to its ability to react with superoxide anions and singlet oxygen, producing a detectable light signal .
Vorbereitungsmethoden
The synthesis of 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride involves several steps. One common method includes the reaction of 4-methoxyphenylhydrazine with 2-methyl-3-oxobutanoic acid to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: Reacts with superoxide anions (O2-) or singlet oxygen (1O2) to produce chemiluminescence.
Reduction: Can be reduced under specific conditions, although this is less commonly studied.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a chemiluminescent probe for detecting superoxide anions and singlet oxygen.
Biology: Used to study the function of leukocytes and other cells that produce reactive oxygen species.
Medicine: Employed in diagnostic assays to detect oxidative stress and related conditions.
Industry: Utilized in the development of sensitive detection methods for various biochemical analytes.
Wirkmechanismus
The compound exerts its effects through a chemiluminescent reaction with superoxide anions or singlet oxygen. When it reacts with these reactive oxygen species, it forms an intermediate that decomposes to emit light. This light emission can be detected and quantified, making it a valuable tool for studying oxidative processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other chemiluminescent probes like luminol and lucigenin. 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is unique due to its high sensitivity and specificity for superoxide anions and singlet oxygen . This makes it particularly useful in applications where precise detection of these reactive oxygen species is required.
Similar Compounds
- Luminol
- Lucigenin
- Isoluminol
Eigenschaften
Molekularformel |
C14H20ClN3O2 |
|---|---|
Molekulargewicht |
297.78 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-6,9,12-13,15-16H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
DVBNLQWXRRGXSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N2CC(NCC2N1)C3=CC=C(C=C3)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)


![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)

![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)

